molecular formula C15H17I3N2O5 B099273 Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester CAS No. 19014-73-4

Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester

Cat. No. B099273
CAS RN: 19014-73-4
M. Wt: 686.02 g/mol
InChI Key: JOFWQAFCXCEUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester, commonly known as DiATI, is a chemical compound that has been widely used in scientific research. It is a member of the class of iodinated radiographic contrast agents and is commonly used in diagnostic imaging procedures.

Mechanism Of Action

The mechanism of action of DiATI involves the interaction of the iodine atoms in the compound with the X-rays used in CT imaging. The iodine atoms absorb the X-rays, leading to an increase in the contrast of the images. The presence of the acetamido group in the compound enhances the solubility of DiATI in water, making it easier to administer.

Biochemical And Physiological Effects

DiATI is generally considered to be safe for use in diagnostic imaging procedures. The compound is rapidly excreted from the body through the kidneys, reducing the risk of toxicity. However, in rare cases, DiATI can cause allergic reactions, particularly in patients with a history of iodine allergy.

Advantages And Limitations For Lab Experiments

The use of DiATI in lab experiments has several advantages. It is a well-established contrast agent that is readily available in the market. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, the use of DiATI in lab experiments is limited to imaging studies, and it cannot be used for other applications, such as drug delivery.

Future Directions

The use of DiATI in scientific research is expected to continue to grow in the future. One potential area of future research is the development of new imaging techniques that can enhance the sensitivity and specificity of CT imaging using DiATI. Another potential area of research is the use of DiATI in combination with other imaging agents, such as magnetic resonance imaging (MRI) contrast agents, to improve the accuracy of diagnostic imaging. Additionally, the development of new derivatives of DiATI with improved properties, such as increased solubility or reduced toxicity, is an area of active research.

Synthesis Methods

The synthesis of DiATI involves the reaction of 3-acetamido-2,4,6-triiodobenzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain the pure DiATI. The synthesis of DiATI is a well-established method, and the compound is readily available in the market.

Scientific Research Applications

DiATI has been extensively used in scientific research as a contrast agent for X-ray computed tomography (CT) imaging. It is particularly useful in imaging the liver, spleen, and pancreas. DiATI is also used in the imaging of blood vessels and tumors. The compound has been shown to be effective in enhancing the contrast of CT images, allowing for better visualization of the targeted tissues.

properties

CAS RN

19014-73-4

Product Name

Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester

Molecular Formula

C15H17I3N2O5

Molecular Weight

686.02 g/mol

IUPAC Name

methyl 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(2-methoxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C15H17I3N2O5/c1-8(21)19-15-11(17)4-10(16)9(14(15)18)5-20(6-12(22)24-2)7-13(23)25-3/h4H,5-7H2,1-3H3,(H,19,21)

InChI Key

JOFWQAFCXCEUCR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I

Other CAS RN

19014-73-4

synonyms

N-(2,4,6-Triiodo-3-acetamidobenzyl)iminodiacetic acid dimethyl ester

Origin of Product

United States

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